N~1~-(4-chloro-2-methylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
This compound is a type of glycinamide, which is an amide derivative of glycine. Glycinamides are used in the synthesis of various pharmaceuticals due to their bioactive properties. The presence of the phenylsulfonyl group suggests that this compound may have potential as a sulfa drug, a group of antimicrobial drugs that contain a sulfonamide group .
Molecular Structure Analysis
The compound contains a central glycinamide group, with three different groups attached: a 4-chloro-2-methylphenyl group, a 2-methoxyphenyl group, and a phenylsulfonyl group. These groups will influence the overall properties of the compound, including its polarity, solubility, and reactivity .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo typical amide reactions, such as hydrolysis under acidic or basic conditions. The chloro group could potentially undergo substitution reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar phenyl groups would likely make the compound soluble in both polar and nonpolar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-14-17(23)12-13-19(16)24-22(26)15-25(20-10-6-7-11-21(20)29-2)30(27,28)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFRPBIFHZQOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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